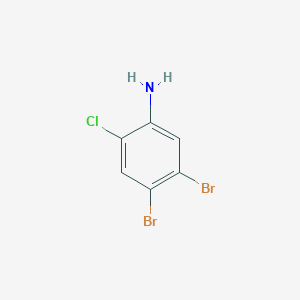
4,5-Dibromo-2-chloroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dibromo-2-chloroaniline is a type of halogenated aniline. Anilines are organic compounds that consist of a phenyl group attached to an amino group . Halogenated anilines, such as 4,5-Dibromo-2-chloroaniline, have one or more hydrogen atoms in the phenyl group replaced by halogen atoms .
Synthesis Analysis
The synthesis of halogenated anilines typically involves electrophilic aromatic substitution . For example, 4-Chloro-2,6-dibromoaniline can be prepared by bromination of p-chloroaniline . The bromination process involves the reaction of bromine with p-chloroaniline, resulting in the substitution of hydrogen atoms with bromine .Molecular Structure Analysis
The molecular structure of 4,5-Dibromo-2-chloroaniline is characterized by the presence of bromine and chlorine atoms attached to the phenyl ring of aniline . The exact positions of these halogen atoms on the phenyl ring can vary, leading to different isomers .Chemical Reactions Analysis
Halogenated anilines, such as 4,5-Dibromo-2-chloroaniline, can undergo various chemical reactions. These include electrophilic aromatic substitution reactions, where the halogen atoms can be replaced by other groups .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,5-Dibromo-2-chloroaniline are influenced by the presence of the halogen atoms. These atoms can affect properties such as polarity, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Toxicology
Halogenated compounds, such as chlorophenols and bromophenols, have been extensively studied for their environmental presence, persistence, and toxic effects. For instance, the environmental impact of diuron transformation highlights the persistence of such compounds in soil, water, and groundwater, alongside their moderate to high toxicity to aquatic life and potential as groundwater contaminants (Giacomazzi & Cochet, 2004). Similarly, the occurrence and toxicity of antimicrobial triclosan and its by-products in the environment emphasize the ubiquity of halogenated compounds and their degradation products in various environmental compartments, including their accumulation in fatty tissues and potential for generating more toxic and persistent compounds through transformation processes (Bedoux et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on halogenated anilines like 4,5-Dibromo-2-chloroaniline could involve exploring their potential applications in various fields. For instance, they could be used as intermediates in the synthesis of dyes, pharmaceuticals, and other organic compounds . Further studies could also focus on developing safer and more efficient methods for their synthesis .
Eigenschaften
IUPAC Name |
4,5-dibromo-2-chloroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2ClN/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIKIVAITCBHBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dibromo-2-chloroaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2478994.png)
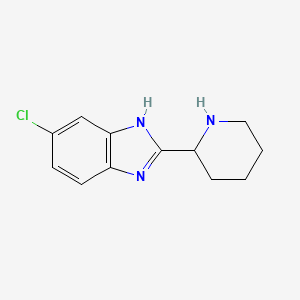
![N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2478998.png)
![2-chloro-N-[3-cyano-4,5-bis(thiophen-2-yl)furan-2-yl]acetamide](/img/structure/B2478999.png)

![2-[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2479002.png)

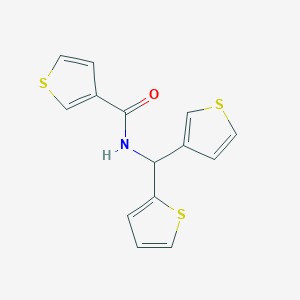
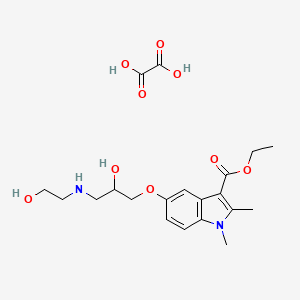

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2479010.png)
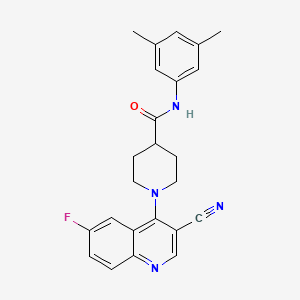
![3-{1-[2-(2-Chlorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2479014.png)